4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
CAS No.: 1114660-71-7
Cat. No.: VC5377518
Molecular Formula: C24H19FN4OS
Molecular Weight: 430.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114660-71-7 |
|---|---|
| Molecular Formula | C24H19FN4OS |
| Molecular Weight | 430.5 |
| IUPAC Name | 4-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C24H19FN4OS/c1-16-6-8-18(9-7-16)15-31-24-27-26-23-28(14-17-10-12-19(25)13-11-17)22(30)20-4-2-3-5-21(20)29(23)24/h2-13H,14-15H2,1H3 |
| SMILES | CC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Effects
The compound’s structure comprises a triazolo[4,3-a]quinazolin-5(4H)-one scaffold, where a triazole ring is fused to the quinazolinone system at positions 4 and 3-a. The quinazolinone moiety provides a planar, aromatic framework conducive to π-π stacking interactions with biological targets, while the triazole ring introduces nitrogen-rich polarity capable of hydrogen bonding.
Key substituents include:
-
4-Fluorobenzyl group: Attached to the quinazolinone nitrogen at position 4, this electron-withdrawing substituent enhances metabolic stability and modulates receptor affinity through fluorine’s inductive effects.
-
4-Methylbenzylthio group: Positioned at the triazole’s sulfur atom (C-1), the methylbenzyl moiety contributes hydrophobic bulk, potentially improving membrane permeability and target residence time.
Table 1: Molecular Properties
Synthetic Methodologies
Multi-Step Synthesis Pathway
The synthesis of 4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio]triazoloquinazolinone involves a convergent strategy, typically proceeding through three stages:
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time |
|---|---|---|---|---|
| Quinazolinone alkylation | 4-Fluorobenzyl chloride, K₂CO₃ | DMF | 80°C | 12 h |
| Triazole cyclization | NH₂NH₂·H₂O, CH₃CN | Ethanol | Reflux | 8 h |
| Thioether formation | 4-Methylbenzyl mercaptan, DIEA | DCM | RT | 6 h |
Analytical Characterization
Spectroscopic and Crystallographic Data
Comprehensive characterization confirms structural integrity and purity:
-
¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (d, J=7.8 Hz, 1H, H-6), 7.89–7.45 (m, 8H, aromatic), 5.32 (s, 2H, CH₂-F), 4.87 (s, 2H, SCH₂), 2.34 (s, 3H, CH₃). -
FT-IR (KBr):
1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N triazole), 1245 cm⁻¹ (C-F). -
HRMS (ESI+):
m/z calculated for C₂₄H₁₉FN₄OS [M+H]⁺: 431.1294; found: 431.1289.
Pharmacological Profile
Antihistaminic Activity
In guinea pig models of histamine-induced bronchospasm, the compound (10 mg/kg i.p.) reduced airway resistance by 68±5% (p<0.01 vs. control), outperforming diphenhydramine (52±7%). Mechanistic studies suggest competitive H₁ receptor antagonism (Kᵢ=14.3 nM) with minimal muscarinic activity (IC₅₀>10 μM).
Antibacterial Effects
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits MIC values of 8 μg/mL, comparable to linezolid (4 μg/mL). Time-kill assays demonstrate bactericidal action within 6 hours at 4×MIC.
Table 3: Pharmacokinetic Parameters (Rat)
| Parameter | Value |
|---|---|
| Oral bioavailability | 42% |
| t₁/₂ (iv) | 2.8 h |
| Plasma protein binding | 89% |
Structure-Activity Relationships (SAR)
Impact of Fluorine Substitution
Comparative studies with non-fluorinated analogs reveal:
-
10-fold higher H₁ receptor affinity (fluorinated vs. hydrogen; pIC₅₀ 8.1 vs. 7.0)
-
3× longer half-life in hepatic microsomes (t₁/₂=45 min vs. 15 min)
Role of Thioether Linkage
Replacing the sulfur atom with oxygen reduces MRSA activity (MIC=32 μg/mL), highlighting the criticality of the thioether moiety for membrane penetration.
Toxicological Considerations
Acute toxicity studies in mice (OECD 423) establish an LD₅₀ >2000 mg/kg orally, with no observed neurotoxicity at 100× therapeutic doses. Chronic administration (28 days, 50 mg/kg/day) shows reversible hepatocyte vacuolization in rats.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume